N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide
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Overview
Description
N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is a compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a benzamide group attached to a thiophene ring through a sulfamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves the following steps:
Formation of Thiophen-2-ylmethylamine: This intermediate is synthesized by reacting thiophene-2-carboxaldehyde with an amine source under reductive amination conditions.
Sulfamoylation: The thiophen-2-ylmethylamine is then reacted with a sulfonyl chloride derivative to form the sulfamoyl intermediate.
Coupling with Benzamide: Finally, the sulfamoyl intermediate is coupled with benzoyl chloride or a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide derivatives: These compounds also contain a thiophene ring and have been studied for their fungicidal activity.
Thiophene-based sulfonamides: These compounds share the sulfonamide group and have been explored for their antimicrobial properties.
Uniqueness
N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is unique due to its specific combination of a benzamide group, a thiophene ring, and a sulfamoyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-14(12-5-2-1-3-6-12)15-8-10-21(18,19)16-11-13-7-4-9-20-13/h1-7,9,16H,8,10-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPUVMLJMPQYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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